Bromfenac Ethyl Ester

Übersicht

Beschreibung

Bromfenac Ethyl Ester is a derivative of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory activities. It's of interest in various fields of research for its chemical and physical properties.

Synthesis Analysis

Bromfenac and its derivatives can be synthesized through various chemical pathways, involving reactions like the Friedel-Crafts reaction, bromination, and others that lead to the formation of key intermediates and the final product. The optimization of reaction conditions, such as temperature, catalysts, and reaction times, is crucial for achieving high yields (Shen Dong-sheng, 2005).

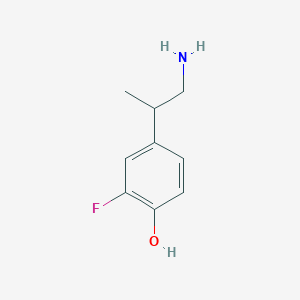

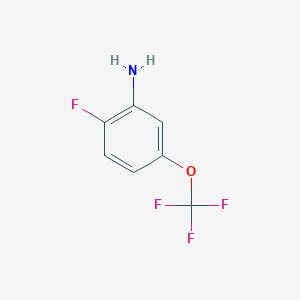

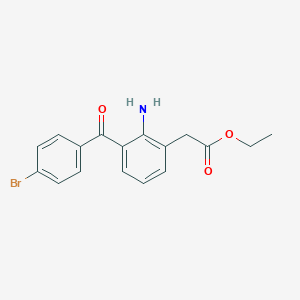

Molecular Structure Analysis

The molecular structure of Bromfenac derivatives, including Ethyl Ester, is characterized by the presence of bromine, which markedly affects their potency and duration of activity. The specific arrangement of atoms and functional groups within the molecule determines its reactivity and interactions with biological systems.

Chemical Reactions and Properties

Bromfenac Ethyl Ester undergoes various chemical reactions, including those leading to the formation of glucuronide metabolites, which are a significant aspect of its metabolic profile in biological systems. The presence of the ethyl ester group may influence the drug's solubility, stability, and bioavailability (S. Kirkman et al., 1998).

Wissenschaftliche Forschungsanwendungen

Efficacy in Post-Operative Conditions

Bromfenac, especially in a 0.075% formulation with the DuraSite vehicle, has been approved for the prevention of pain and treatment of post-operative inflammation following cataract surgery. It provides cataract surgeons with an additional, effective medication option, showing slightly better posterior segment ocular bioavailability compared to similar NSAIDs. However, its impact on the reduction or prevention of post-operative pseudophakic CME requires further robust studies (Wentz, Price, Harris, Siesky, & Ciulla, 2019).

Application Beyond Cataract Surgery

Bromfenac has been used for conditions beyond cataract surgery, such as post-refractive surgery, diabetic macular edema, uveitis, retinal vein occlusion, and other ocular anterior segment disorders with an inflammatory component. The safety and effectiveness of Bromfenac for these additional indications have been supported by the evidence from clinical studies, suggesting its broader application in ophthalmic disorders (Schechter, 2019).

Preventing and Treating Cystoid Macular Edema

Topical NSAIDs like Bromfenac, either alone or in combination with corticosteroids, have historically been used off-label in the US to prevent and treat postoperative CME following cataract surgery. Bromfenac, in both 0.07% and 0.09% concentrations, demonstrated comparable efficacy to other NSAIDs and corticosteroids in minimizing changes in retinal thickness and macular volume. It has been associated with improvement in visual acuity and reduction in retinal thickness when evaluated as treatment for acute or chronic CME, highlighting its potential in managing this condition (Sheppard, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBAFRHKOXZRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromfenac Ethyl Ester | |

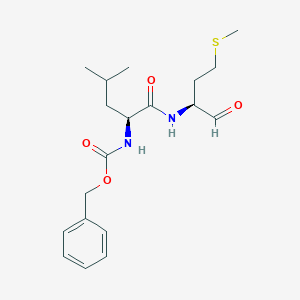

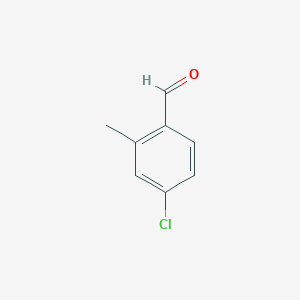

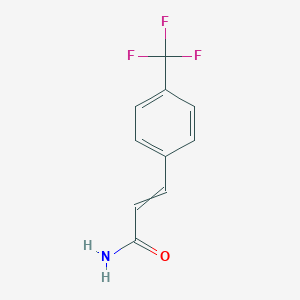

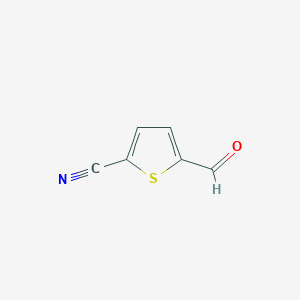

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.